molecular formula C28H32N2O B10761168 4-Phenylfentanyl CAS No. 120448-97-7

4-Phenylfentanyl

Cat. No.: B10761168
CAS No.: 120448-97-7
M. Wt: 412.6 g/mol
InChI Key: BXCJXJLHYMWMQU-UHFFFAOYSA-N
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Description

4-Phenylfentanyl is a synthetic opioid analgesic that is a derivative of fentanyl. It was developed during research aimed at creating super-potent opioid derivatives, such as carfentanil. Although it is a less potent analogue, this compound is still around eight times more potent than fentanyl in analgesic tests on animals .

Preparation Methods

The synthesis of 4-Phenylfentanyl involves several steps:

    Starting Materials: The synthesis begins with 4-piperidone hydrochloride and aniline.

    Formation of 4-Anilinopiperidine: These starting materials are reacted in the presence of a reducing environment to produce 4-anilinopiperidine.

    Alkylation: The 4-anilinopiperidine is then alkylated with phenethyl halide under reflux conditions in a highly alkaline medium to give 4-anilino-N-phenethylpiperidine.

    Final Conversion: This intermediate is converted to this compound by reacting with propionyl chloride in the presence of halogenated hydrocarbons.

Chemical Reactions Analysis

4-Phenylfentanyl undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

4-Phenylfentanyl has several scientific research applications:

Mechanism of Action

4-Phenylfentanyl exerts its effects by binding to the mu-opioid receptors in the central nervous system. This binding increases the pain threshold, alters pain reception, and inhibits ascending pain pathways. The molecular targets and pathways involved include the G-protein coupled receptor signaling pathways .

Comparison with Similar Compounds

4-Phenylfentanyl is compared with other similar compounds, such as:

Properties

CAS No.

120448-97-7

Molecular Formula

C28H32N2O

Molecular Weight

412.6 g/mol

IUPAC Name

N-phenyl-N-[4-phenyl-1-(2-phenylethyl)piperidin-4-yl]propanamide

InChI

InChI=1S/C28H32N2O/c1-2-27(31)30(26-16-10-5-11-17-26)28(25-14-8-4-9-15-25)19-22-29(23-20-28)21-18-24-12-6-3-7-13-24/h3-17H,2,18-23H2,1H3

InChI Key

BXCJXJLHYMWMQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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